molecular formula C19H11N3O8 B303135 2-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate

2-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate

Cat. No. B303135
M. Wt: 409.3 g/mol
InChI Key: RGGSQGDMHONFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that has been synthesized using different methods, and it exhibits diverse biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been found to exhibit diverse biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antifungal properties, it has also been found to have antioxidant and neuroprotective effects. It has been shown to scavenge free radicals and protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate in lab experiments is its diverse range of effects, which makes it a useful tool for studying various biological processes. Additionally, it is a synthetic compound, which means that it can be easily synthesized in large quantities and its purity can be controlled. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.

Future Directions

There are several future directions for the study of 2-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate. One direction is to further investigate its anticancer properties and explore its potential use as a chemotherapeutic agent. Another direction is to study its effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease could also be explored. Finally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in various scientific research fields.

Synthesis Methods

The synthesis of 2-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate can be achieved using different methods. One of the commonly used methods involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with 5-nitroisophthalic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in a solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA). The resulting product is then acetylated using acetic anhydride and a base such as triethylamine (TEA) to yield the final compound.

Scientific Research Applications

2-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been found to have potential applications in various scientific research fields. It has been studied for its anticancer properties, where it has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its anti-inflammatory properties, where it has been found to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been studied for its antifungal properties, where it has been found to inhibit the growth of several fungal species.

properties

Product Name

2-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate

Molecular Formula

C19H11N3O8

Molecular Weight

409.3 g/mol

IUPAC Name

[2-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]-4-oxo-3,1-benzoxazin-6-yl] acetate

InChI

InChI=1S/C19H11N3O8/c1-9(23)29-11-3-5-15-14(7-11)19(26)30-16(20-15)8-21-17(24)12-4-2-10(22(27)28)6-13(12)18(21)25/h2-7H,8H2,1H3

InChI Key

RGGSQGDMHONFHH-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)CN3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)CN3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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